N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-adamantanecarboxamide
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Overview
Description
N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)adamantane-1-carboxamide is a complex organic compound that features a unique structure combining a benzothiolo-pyrimidine core with an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)adamantane-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiolo-pyrimidine core, which can be achieved through the cyclization of appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. The adamantane moiety is then introduced via a coupling reaction, often using adamantane-1-carboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and reduce reaction times. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiolo ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantane moiety, where halogenation can be followed by substitution with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted adamantane derivatives.
Scientific Research Applications
N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)adamantane-1-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Studied for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The benzothiolo-pyrimidine core is crucial for binding, while the adamantane moiety enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothieno[2,3-d]pyrimidin-3-yl)adamantane-1-carboxamide
- 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
Uniqueness
N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)adamantane-1-carboxamide stands out due to its combination of a benzothiolo-pyrimidine core and an adamantane moiety. This unique structure imparts specific properties, such as enhanced stability and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
333774-45-1 |
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Molecular Formula |
C22H27N3O2S |
Molecular Weight |
397.5g/mol |
IUPAC Name |
N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C22H27N3O2S/c1-12-23-19-18(16-4-2-3-5-17(16)28-19)20(26)25(12)24-21(27)22-9-13-6-14(10-22)8-15(7-13)11-22/h13-15H,2-11H2,1H3,(H,24,27) |
InChI Key |
DPCUNQINHSNVOC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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